Cas no 1550570-47-2 (2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole)

2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole is a fluorinated pyrrolopyrrole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a rigid octahydropyrrolo[3,4-c]pyrrole core, which provides conformational stability, while the trifluorobutyl side chain enhances lipophilicity and metabolic resistance. The presence of fluorine atoms may improve bioavailability and binding affinity in drug design, making it a valuable intermediate for developing bioactive molecules. This compound is particularly suited for the synthesis of CNS-targeting agents or enzyme inhibitors due to its balanced polarity and structural versatility. High purity and well-defined stereochemistry ensure reproducibility in research applications.
2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole structure
1550570-47-2 structure
Product Name:2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole
CAS No:1550570-47-2
MF:C10H17F3N2
MW:222.250592947006
CID:5042508
Update Time:2025-06-29

2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole Chemical and Physical Properties

Names and Identifiers

    • 2-(4,4,4-trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole
    • 5-(4,4,4-trifluorobutyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
    • 2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole
    • Inchi: 1S/C10H17F3N2/c11-10(12,13)2-1-3-15-6-8-4-14-5-9(8)7-15/h8-9,14H,1-7H2
    • InChI Key: QAOZMGGSXZQZED-UHFFFAOYSA-N
    • SMILES: FC(CCCN1CC2CNCC2C1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 205
  • XLogP3: 1.7
  • Topological Polar Surface Area: 15.3

2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole Pricemore >>

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Additional information on 2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole

2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole: A Comprehensive Overview

The compound with CAS No. 1550570-47-2, known as 2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a trifluorobutyl group with an octahydropyrrolo[3,4-c]pyrrole framework. The trifluorobutyl group introduces interesting electronic and steric properties, while the octahydropyrrolo[3,4-c]pyrrole core provides a rigid and versatile scaffold for further functionalization.

Recent studies have highlighted the potential of this compound in various applications. For instance, researchers have explored its role in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs. The trifluorobutyl group's fluorine atoms contribute to a high degree of lipophilicity, making it an ideal candidate for encapsulating poorly soluble pharmaceutical agents. Additionally, the octahydropyrrolo[3,4-c]pyrrole framework has been shown to exhibit excellent stability under physiological conditions, further enhancing its suitability for biomedical applications.

In the realm of materials science, this compound has been investigated as a precursor for advanced polymers and coatings. The trifluorobutyl group's electron-withdrawing nature imparts unique electronic properties to the material, while the octahydropyrrolo[3,4-c]pyrrole core provides structural integrity and flexibility. Recent breakthroughs in polymer synthesis have demonstrated that this compound can be used to create high-performance polymers with exceptional thermal stability and mechanical strength.

The synthesis of 2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels. The key steps include the preparation of the trifluorobutyl precursor and its subsequent coupling with the octahydropyrrolo[3,4-c]pyrrole moiety. This synthesis pathway has been refined through extensive experimentation and computational modeling to ensure scalability and reproducibility.

One of the most promising areas of research involving this compound is its application in electronic materials. The trifluorobutyl group's ability to modulate electronic properties has been leveraged in the development of novel semiconducting materials. Recent studies have shown that incorporating this compound into organic field-effect transistors (OFETs) significantly improves their charge carrier mobility and operational stability. This advancement opens up new possibilities for flexible electronics and wearable devices.

Furthermore, the environmental impact of this compound has been a topic of interest among researchers. The trifluorobutyl group's fluorinated nature raises concerns about its persistence in the environment. However, recent studies have demonstrated that under specific degradation conditions, such as UV light exposure or microbial action, this compound can undergo controlled breakdown into less harmful byproducts. These findings are crucial for ensuring sustainable practices in its production and application.

In conclusion, 2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole (CAS No. 1550570-47-2) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug delivery systems, polymer synthesis

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